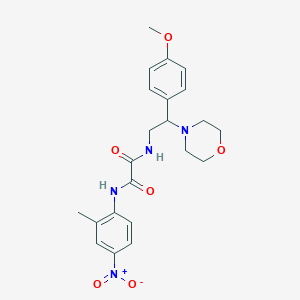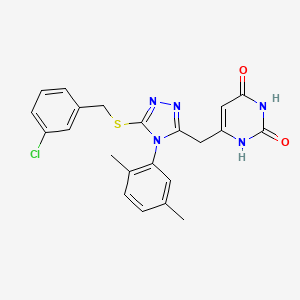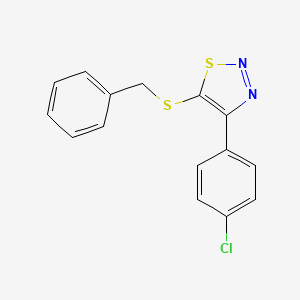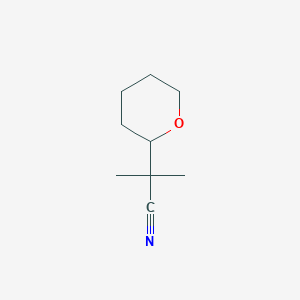![molecular formula C17H15ClFNO3 B2755167 {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate CAS No. 757208-57-4](/img/structure/B2755167.png)
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” is a chemical with the CAS Number: 864244-64-4 . It has a molecular weight of 197.17 and is stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” is 1S/C9H8FNO3/c10-7-3-1-6 (2-4-7)5-11-8 (12)9 (13)14/h1-4H,5H2, (H,11,12) (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{[(4-fluorophenyl)methyl]carbamoyl}formic acid” has a melting point of 118-121 degrees Celsius . It is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigations and Computational Study
A compound structurally related to "{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate," 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, has been explored using Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectra. This study, involving quantum chemistry codes and potential energy distribution calculations, reveals insights into the vibrational wavenumbers and normal modes of the molecule. The compound's first hyperpolarizability suggests potential applications in nonlinear optics, and its structural parameters align with similar compounds (Panicker et al., 2010).
Synthesis and Antipathogenic Activity
Another related research involves acylthioureas, which bear structural resemblance to "this compound." These compounds demonstrate significant antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. The study highlights the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Fluorescent pH Sensor Development
A study on a heteroatom-containing organic fluorophore exhibits properties that could be relevant to the application of "this compound" in sensor technology. This fluorophore demonstrates aggregation-induced emission and intramolecular charge transfer effects, enabling it to function as a fluorescent pH sensor in various states and as a chemosensor for acidic and basic organic vapors (Yang et al., 2013).
Crystal Structure and Spectroscopic Features
In a related study, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was synthesized and characterized, with its crystal structure determined using single-crystal data. This research provides insights into the molecular interactions and conformations, which could be extrapolated to "this compound" (Yaman et al., 2019).
Potential in Organic Solar Cells
Research on the improvement of conductivity in poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using 4-halobenzoic acids, including 4-fluorobenzoic acid, is indicative of potential applications in enhancing the efficiency of organic solar cells. This could suggest similar applications for "this compound" in photovoltaic technologies (Tan et al., 2016).
Safety and Hazards
The safety information for “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-14-5-1-12(2-6-14)9-17(22)23-11-16(21)20-10-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLIUYMWPDDIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC(=O)NCC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)

![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2755087.png)



![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)



![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755103.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2755104.png)


